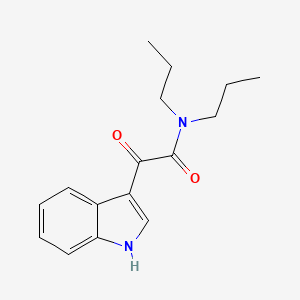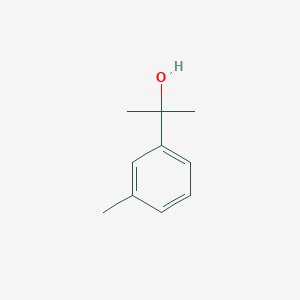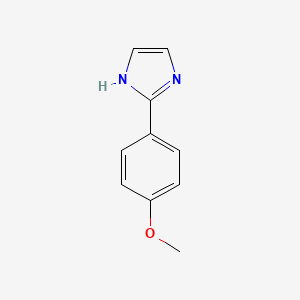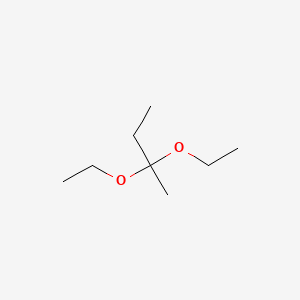
2,2-Diethoxybutane
説明
2,2-Diethoxybutane is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a monoisotopic mass of 146.130676 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Diethoxybutane consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed in 3D using specific software .科学的研究の応用
Pyrolysis Chemistry
The study of pyrolysis chemistry of related compounds such as 1,1-diethoxybutane, a potential biofuel, has been explored. Pyrolysis processes involve thermal decomposition in the absence of oxygen, a key aspect in biofuel development. The research conducted using a flow reactor and kinetic modeling provided insights into various oxygenated and hydrocarbon products formed during pyrolysis. It also emphasized the role of H-abstraction reactions in fuel consumption, contributing to a better understanding of biofuel behavior (Zeng et al., 2019).
Catalytic Synthesis
The synthesis of 1,1-diethoxybutane, closely related to 2,2-diethoxybutane, using Amberlyst 47 ion-exchange resin has been investigated. This research provided valuable insights into the thermodynamic and kinetic aspects of acetal synthesis, which is crucial for developing efficient production methods for similar compounds (Rahaman et al., 2015).
Membrane Technology in Synthesis
The application of membrane technology in the synthesis of 1,1-diethoxybutane offers a novel approach for process intensification. This technique can lead to improvements in productivity and efficiency, which are critical in the production of chemicals like 2,2-diethoxybutane (Graça & Rodrigues, 2017).
Biofuel Additive Synthesis
The production of 1,1-diethoxybutane as a biofuel additive using a fixed-bed adsorptive reactor demonstrates the potential of such compounds in enhancing the properties of biofuels. This research could be relevant for developing methods to synthesize 2,2-diethoxybutane for similar applications (Regufe et al., 2016).
Renewable Oxygenated Diesel Additive
The synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor for use as a renewable oxygenated diesel additive highlights the role of such compounds in sustainable fuel development. This research underscores the environmental benefits of using acetals like 2,2-diethoxybutane in fuel applications (Graça et al., 2014).
Process Intensification Technologies
Innovative technologies for the production of acetals, such as 1,1-diethoxyethane and 1,1-dibutoxyethane, are being explored for their application in diesel blending. This research is directly relevant to the potential use of 2,2-diethoxybutane in similar applications (Pereira & Rodrigues, 2013).
Safety And Hazards
While specific safety and hazard information for 2,2-Diethoxybutane was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition . It’s also recommended to use only non-sparking tools and explosion-proof equipment .
特性
IUPAC Name |
2,2-diethoxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNNIMQUQJDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068801 | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxybutane | |
CAS RN |
52752-16-6 | |
| Record name | 2,2-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52752-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)

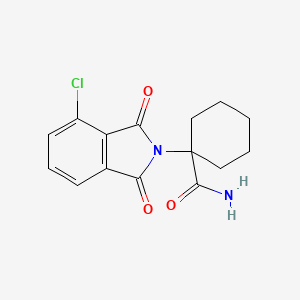

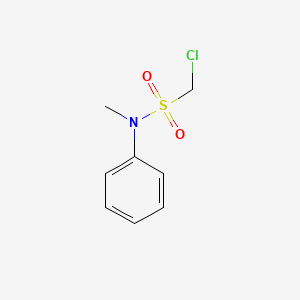
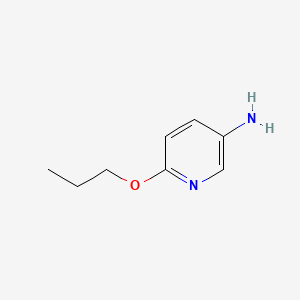

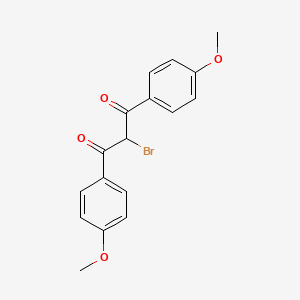
![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)

